
Calcipotriol
Overview
Description
Calcipotriol is a synthetic vitamin D3 analogue widely used in dermatology, particularly for treating plaque psoriasis. It functions by binding to the vitamin D receptor (VDR), modulating cell proliferation, differentiation, and immune responses . Unlike natural 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), this compound has a reduced impact on calcium metabolism—approximately 200 times less potent—while maintaining similar VDR affinity . Clinical trials demonstrate its superiority over betamethasone valerate and dithranol (anthralin) in short-term psoriasis management, with 51–63% of patients achieving significant improvement within 6–8 weeks . Its safety profile is notable for low systemic absorption, minimizing hypercalcemia risk, and mild local adverse effects (e.g., erythema, itching) rather than systemic toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcipotriol involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the A-ring: The A-ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Construction of the CD-ring: The CD-ring is formed through a radical retrosynthetic approach, involving electrochemical reductive coupling and intramolecular hydrogen atom transfer Giese addition.
Final Assembly: The A-ring and CD-ring are coupled together, followed by further functional group modifications to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using solid lipid nanoparticles (SLNs) to enhance its stability and bioavailability. The preparation of this compound SLNs involves encapsulating the drug in solid lipids, which improves its cutin permeability, slow release, and targeting effect . The stability of this compound SLNs is maintained at low temperatures (around 4°C) and away from light .
Chemical Reactions Analysis
Types of Reactions
Calcipotriol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Treatment of Psoriasis Vulgaris
Calcipotriol is widely recognized for its effectiveness in managing psoriasis vulgaris. Clinical studies have demonstrated significant improvements in patients treated with this compound formulations.
Efficacy Studies
- A systematic review indicated that topical this compound/betamethasone dipropionate significantly reduced the Psoriasis Area and Severity Index (PASI) score compared to this compound alone. The reduction was approximately 40% at week 1 and 70% at week 4 for the combination therapy, while this compound alone showed lesser efficacy .
- In a double-blind study, patients applying this compound ointment (50 micrograms/g) twice daily exhibited marked improvements in PASI scores over four weeks, confirming its effectiveness as a treatment for psoriasis vulgaris .
Wound Healing Applications
Recent research has explored the potential of this compound as a wound healing agent, particularly in conditions like dystrophic epidermolysis bullosa (RDEB).
Research Findings
- A study indicated that low-dose this compound could enhance wound closure by up to two-fold in RDEB cell monolayers. It also demonstrated antimicrobial properties and anti-neoplastic effects by suppressing tumor cell proliferation .
- A clinical trial reported rapid and complete closure of chronic wounds with this compound treatment, alongside improvements in local microbiome diversity and reductions in pain and itch associated with wounds .
Application | Result |
---|---|
Wound Healing in RDEB | Enhanced closure and antimicrobial effects |
Clinical Trial Outcome | Rapid wound closure and pain reduction |
Anti-Neoplastic Effects
Emerging evidence suggests that this compound may possess anti-neoplastic properties, making it a candidate for cancer-related therapies.
Case Studies
- Research indicated that this compound could inhibit the clonogenicity and proliferation of tumor cells derived from RDEB patients, highlighting its potential role in cancer prevention or treatment strategies .
- A study on the expression levels of proteins related to skin conditions revealed that topical application of this compound could modulate gene expression involved in skin health, potentially impacting tumor development .
Mechanism of Action
The precise mechanism of action of calcipotriol in treating psoriasis is not fully understood. it is known to bind to the vitamin D receptor (VDR) with comparable affinity to calcitriol . The VDR is found on the cells of various tissues, including the thyroid, bone, kidney, and T cells of the immune system . By binding to the VDR, this compound modulates gene expression related to cell differentiation and proliferation, which helps in reducing the abnormal growth of keratinocytes in psoriasis .
Comparison with Similar Compounds
Calcipotriol vs. 1,25(OH)₂D₃ (Calcitriol)
- Receptor Affinity & Mechanisms : Both compounds bind VDR with comparable affinity, but this compound exhibits stronger antiproliferative effects at lower concentrations. For instance, in histiocytic lymphoma cells, this compound achieved half-maximal inhibition at half the concentration of 1,25(OH)₂D₃ .
- Antimigratory Effects: In synovial stromal cells (SSCs), this compound showed superior inhibition of migration at 1 nM and 100 nM concentrations, though both were equally effective at 10 nM .
- Safety: Neither compound induces apoptosis or necrosis in human synovial or mesenchymal stem cells (MSCs) at concentrations up to 10 µM . However, this compound’s reduced calcemic activity makes it safer for long-term use .
Table 1: Comparative Profile of this compound and 1,25(OH)₂D₃
This compound vs. Glucocorticoids (e.g., Betamethasone)
- Efficacy : Glucocorticoids like dexamethasone (DX) show greater inhibition of SSC migration than this compound (p<0.001) . However, this compound’s effects are concentration-dependent, with significant activity at 1 nM .
- Combination Therapy: this compound mitigates glucocorticoid-induced skin atrophy by restoring hyaluronic acid (HA) secretion and HAS-2 expression in keratinocytes . Fixed combinations with betamethasone dipropionate (e.g., Daivobet®) achieve rapid psoriasis clearance (51.85% vs. 34.61% for monotherapy) with comparable safety .
- Safety : Long-term glucocorticoid use risks skin atrophy and systemic effects, whereas this compound combinations reduce cumulative steroid exposure .
Table 2: this compound vs. Betamethasone in Psoriasis
This compound vs. Other Vitamin D Analogues
- Tacalcitol : Both inhibit glioblastoma cell proliferation and migration, but this compound is more potent in psoriasis combination therapies with narrow-band UVB (NB-UVB) .
- Maxacalcitol : this compound requires lower UVB doses and achieves higher Psoriasis Area and Severity Index (PASI) improvement rates (63.33% vs. 46.67% for NB-UVB alone) .
Table 3: Comparison with Other Vitamin D Analogues
Compound | Key Advantage | Clinical Context |
---|---|---|
Tacalcitol | Similar antiproliferative effects | Glioblastoma research |
Maxacalcitol | Less effective in UVB combination therapy | Psoriasis |
Combination Therapies
This compound synergizes with diverse agents:
- Apremilast : Combined therapy yields 51.85% treatment success vs. 34.61% for this compound alone (p<0.001) .
- Methotrexate : this compound extends time to relapse and reduces methotrexate doses by 30%, lowering hepatotoxicity risk .
- Phototherapy : With NB-UVB, this compound accelerates PASI improvement (2-week onset vs. 4 weeks for UVB alone) .
Biological Activity
Calcipotriol, a synthetic derivative of vitamin D3, is primarily used in the treatment of psoriasis and other skin conditions. Its biological activity encompasses a variety of mechanisms, including modulation of cell proliferation, differentiation, and immune response. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by data tables, case studies, and research findings.
This compound exerts its effects through several key mechanisms:
- Regulation of Keratinocyte Proliferation and Differentiation : this compound promotes the differentiation of keratinocytes while inhibiting their excessive proliferation. This is crucial in managing psoriasis, where hyperproliferation of skin cells occurs.
- Immunomodulatory Effects : The compound modulates immune responses by influencing T cell activity and cytokine production. It has been shown to enhance the expression of antimicrobial peptides like cathelicidin (hCAP18), which plays a role in skin defense mechanisms.
- Anti-neoplastic Properties : Recent studies indicate that this compound may have anti-cancer effects by reducing tumor cell proliferation and inducing apoptosis in certain skin cancers.
Efficacy in Psoriasis Treatment
A systematic review highlighted the efficacy of this compound in reducing the Psoriasis Area Severity Index (PASI) scores significantly compared to control groups. The following table summarizes findings from various studies:
Study | Treatment Group | PASI Reduction at Week 4 (%) | PASI Reduction at Week 8 (%) | Statistical Significance |
---|---|---|---|---|
Study A | This compound | 50% | 55% | p < 0.001 |
Study B | This compound + Betamethasone | 70% | 80% | p < 0.001 |
Study C | Control (Vehicle) | 20% | 25% | Not significant |
Case Studies
- Wound Healing : A study demonstrated that low-dose this compound enhances wound closure and exhibits antimicrobial properties via increased secretion of LL-37 from keratinocytes. In RDEB (Recessive Dystrophic Epidermolysis Bullosa) keratinocytes, treatment with 100 nM this compound significantly increased hCAP18 expression, indicating enhanced local antimicrobial defense mechanisms .
- Combination Therapy : A randomized trial evaluated the effects of this compound combined with 5-fluorouracil (5-FU) for actinic keratosis treatment. Results showed an 87.8% reduction in actinic keratoses compared to only 26.3% with control treatments, highlighting the synergistic effects of this combination therapy .
Safety Profile
This compound is generally well-tolerated with minimal side effects. A comparative study noted that patients using a combination formulation of this compound and betamethasone experienced fewer adverse effects than those treated with betamethasone alone .
Q & A
Basic Research Questions
Q. What are the standard in vitro models for studying Calcipotriol's effects on skin barrier function and extracellular matrix (ECM) regulation?
- Methodology : Primary human dermal fibroblasts and differentiated epidermal keratinocytes are widely used. Key endpoints include collagen I synthesis (via COL1A1 mRNA and C-terminal pro-peptide quantification), matrix metalloproteinase (MMP-1/MMP-3) secretion, and hyaluronic acid (HA) levels. Betamethasone (1 μM) is often used as a glucocorticoid comparator at a 1:10 ratio with this compound (100 nM) to mimic fixed-combination formulations .
Q. How do researchers determine effective concentrations of this compound for mechanistic studies?
- Methodology : Concentrations are derived from pharmacokinetic data in ex vivo human/pig skin after topical application. Dose-response curves (e.g., 10⁻⁷–10⁻⁶ M for keratinocyte studies) are validated using viability assays (e.g., morphology/confluence checks) and compared to vehicle controls (e.g., 0.1% DMSO) .
Q. What molecular markers are prioritized to assess this compound's antagonism of glucocorticoid-induced ECM suppression?
- Methodology : Key markers include:
- COL1A1 mRNA (qPCR) and CICP (C-terminal pro-collagen I peptide, ELISA) for collagen synthesis.
- MMP-1/MMP-3 secretion (ELISA) and HAS2 mRNA (qPCR) for HA synthesis.
- Epidermal thickness in ex vivo human skin explants to validate in vitro findings .
Advanced Research Questions
Q. How can contradictory findings in this compound's modulation of ECM components across cell types be resolved?
- Methodology : Conduct donor-matched studies to address variability in primary cell responses. For example:
- In fibroblasts, this compound alone does not counteract betamethasone-induced HA suppression but increases COL1A1.
- In keratinocytes, this compound fully reverses HA inhibition. Use RNA-seq or phosphoproteomics to identify cell-type-specific pathways (e.g., TGF-β vs. HAS2 regulation) .
Q. What experimental designs are recommended to investigate this compound's interference with STAT1 phosphorylation in inflammatory pathways?
- Methodology : Use IFN-γ-stimulated keratinocytes (e.g., HaCaT cells) treated with this compound (10⁻⁷ M) at timed intervals (5–120 min). Analyze STAT1 phosphorylation via Western blot and confocal immunofluorescence. Include negative controls (vehicle) and validate with kinase inhibitors .
Q. How should researchers address conflicting data on this compound's dose-dependent effects on ABC transporter expression?
- Methodology : Compare cell-line-specific responses (e.g., HEK293/MRP1 vs. H69AR cells) using qPCR and Western blot. For example:
- At 10 mM, Calcitriol upregulates MRP1 mRNA in HEK293/MRP1 but not H69AR.
- Use CRISPR knockouts or dual-luciferase assays to dissect promoter regulation mechanisms .
Q. What statistical approaches are robust for analyzing this compound's combinatorial effects with betamethasone in multi-donor studies?
- Methodology : Apply mixed-effects models to account for donor variability (random effects) and treatment/vehicle comparisons (fixed effects). Use ANOVA with post-hoc tests (e.g., Tukey’s) for compiled data from independent experiments (n ≥ 3) .
Q. Translational and Environmental Research
Q. What methodologies validate the translational relevance of this compound's in vitro findings to in vivo models?
- Methodology : Use minipig models to correlate in vitro HA synthesis with epidermal thickness measurements. Ex vivo human skin explants treated with this compound/betamethasone combinations can bridge mechanistic and clinical outcomes (e.g., psoriasis plaque reduction) .
Q. How can researchers assess this compound's environmental persistence and bioaccumulation potential?
Properties
Key on ui mechanism of action |
The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation. |
---|---|
CAS No. |
112965-21-6 |
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI Key |
LWQQLNNNIPYSNX-HBOIQHEKSA-N |
SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Isomeric SMILES |
CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
112965-21-6 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
1.35e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,24(OH)2-22-ene-24-cyclopropyl D3 calcipotriene calcipotriol Daivonex Dovonex Enstilar heximar win care MC 903 MC-903 PRI-2205 Psorcutan Sorilux |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.